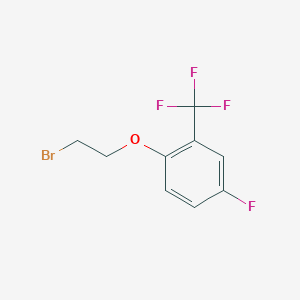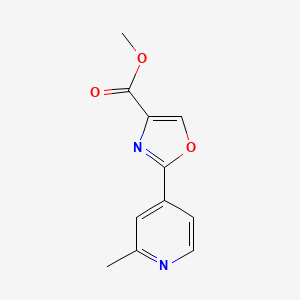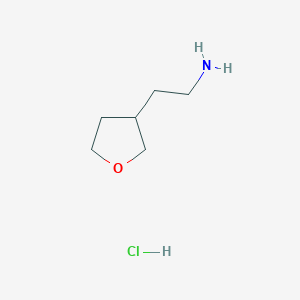![molecular formula C17H26BNO2S B1404128 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine CAS No. 2096330-90-2](/img/structure/B1404128.png)
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine
Overview
Description
This compound is a chemical substance with the molecular formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method for preparing phenylboronic acid pinacol ester is to react tetramethyl-1,3,2-dioxaborolane with bromobenzene . Other methods involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound has been studied using various methods such as X-ray diffraction . The analysis of optimized conformation by Density Functional Theory (DFT) indicated that the crystal structure was consistent with single crystal by X-ray diffraction .Chemical Reactions Analysis
This compound is often used in Suzuki coupling reactions in the presence of a platinum catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.2 g/mol . The compound has a density of 0.99±0.1 g/cm3 . Its melting point is 27-31°C and boiling point is 130°C/20mmHg .Scientific Research Applications
Synthesis and Structure Analysis
The compound has been used in the synthesis and structural analysis of various chemical compounds. For instance, it was involved in the synthesis of boric acid ester intermediates, and its structure was confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction was used for crystallographic and conformational analyses, and the molecular structures were further calculated using density functional theory (DFT) (Huang et al., 2021).
Application in Medicinal Chemistry
This compound was utilized in the synthesis of antimycobacterial agents. Specifically, derivatives of this compound showed significant activity against Mycobacterium tuberculosis strains, with promising safety profiles in terms of cytotoxicity (Biava et al., 2010).
Material Science and Engineering
In material science, the compound has been a part of the synthesis and characterization of various materials. For instance, its derivatives have been used in the creation of functionalized dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure, providing insights into the synthesis of complex organic molecules (Rodríguez-Arístegui et al., 2011).
Biological Activity Studies
The compound has been part of research exploring its biological activities, such as its role in the inhibition of serine proteases including thrombin. This shows its potential applications in therapeutic and pharmacological research (Spencer et al., 2002).
properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2S/c1-16(2)17(3,4)21-18(20-16)15-7-5-14(6-8-15)13-19-9-11-22-12-10-19/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSGZVFIGRBNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



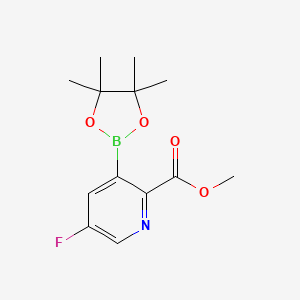
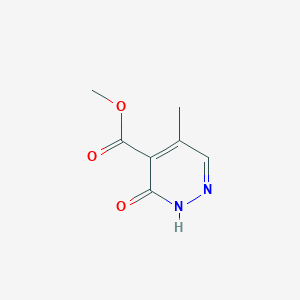
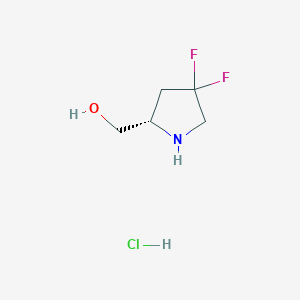
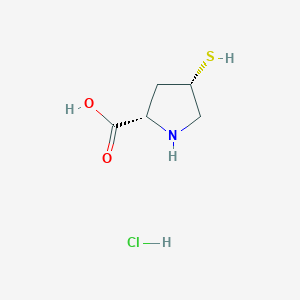
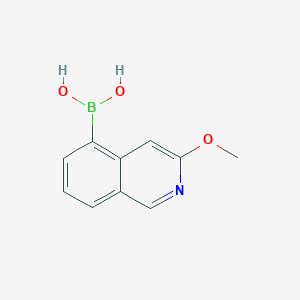

![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
